3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound with a molecular formula of C10H14BrNO·HCl. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-1-amine chain. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to yield 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a reductive amination process using propan-1-amine under catalytic hydrogenation conditions to form the desired amine. The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of azides or thioethers.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4-methoxyphenyl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3-(4-Methoxyphenyl)propan-1-amine: Lacks the bromine atom.
3-Bromopropylamine: Contains a bromine atom but lacks the methoxyphenyl group.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is unique due to the combination of the bromine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research and industrial applications.
Biological Activity
3-(3-Bromo-4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound with significant potential in various biological applications due to its unique structural features. This compound is characterized by a bromine atom and a methoxy group on the phenyl ring, influencing its chemical properties and biological activities. Recent studies have highlighted its antimicrobial, anticancer, and potential hormonal modulation effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄BrN·HCl, with a molecular weight of approximately 244.13 g/mol. The presence of the bromine and methoxy groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for this compound have shown promising results, indicating its potential as an antimicrobial agent .
Anticancer Effects
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation by interfering with specific molecular pathways involved in cancer progression. This effect is likely mediated through binding to certain enzymes or receptors that play critical roles in cellular functions related to cancer.
The mechanism of action for this compound involves interactions with various biological targets. It may modulate enzyme activity, leading to alterations in metabolic pathways. For instance, it has been suggested that the compound can inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects .
Interaction Studies
Studies have shown that this compound can bind to specific receptors, influencing their activity and potentially leading to therapeutic applications. For example, it has been indicated that this compound may interact with estrogen receptors, suggesting a role in hormonal modulation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Methoxyphenyl)propan-1-amine | Lacks bromine substitution | Less reactive due to absence of bromine |
1-(4-Methoxyphenyl)propan-1-amine | Similar structure without bromine | Different chemical properties |
1-(3-Bromo-4-hydroxyphenyl)propan-1-amine | Hydroxy group instead of methoxy | Alters reactivity and potential applications |
The combination of both bromine and methoxy substituents in this compound confers distinct chemical reactivity compared to these similar compounds, enhancing its biological activity.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives, including this compound. The results indicated significant inhibition zones against tested pathogens, reinforcing its potential as an effective antimicrobial agent .
Anticancer Activity Evaluation
In another study focused on anticancer activity, the compound was shown to reduce cell viability in cancer cell lines significantly. The IC50 values demonstrated that it could effectively inhibit the growth of certain cancer types, making it a candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C10H15BrClNO |
---|---|
Molecular Weight |
280.59 g/mol |
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-13-10-5-4-8(3-2-6-12)7-9(10)11;/h4-5,7H,2-3,6,12H2,1H3;1H |
InChI Key |
BFSIMCRWZBYBKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCN)Br.Cl |
Origin of Product |
United States |
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